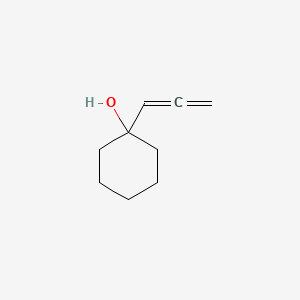Cyclohexanol, 1-(1,2-propadienyl)-
CAS No.: 34761-56-3
Cat. No.: VC19665470
Molecular Formula: C9H14O
Molecular Weight: 138.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 34761-56-3 |
|---|---|
| Molecular Formula | C9H14O |
| Molecular Weight | 138.21 g/mol |
| Standard InChI | InChI=1S/C9H14O/c1-2-6-9(10)7-4-3-5-8-9/h6,10H,1,3-5,7-8H2 |
| Standard InChI Key | IXLAETHNFWRAGA-UHFFFAOYSA-N |
| Canonical SMILES | C=C=CC1(CCCCC1)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Cyclohexanol, 1-(1,2-propadienyl)-, features a cyclohexanol ring where the hydroxyl group is positioned adjacent to a propadienyl moiety (CH₂=C=CH–). The allene group introduces axial chirality, making the compound a candidate for stereoselective transformations . The IUPAC Standard InChIKey (CQHBBSICMXUMIB-UHFFFAOYSA-N) confirms its unique stereoelectronic profile, which influences its reactivity in cycloadditions and metal-catalyzed couplings.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₄ | |
| Molecular Weight | 122.2075 g/mol | |
| CAS Registry Number | 5664-17-5 | |
| IUPAC Name | Cyclohexane, 1,2-propadienyl- | |
| Synonyms | Cyclohexylallene |
Synthetic Methodologies
Chirality Transfer in Allenol Synthesis
The review by Chemical Reviews highlights strategies for synthesizing enantioenriched allenols through asymmetric reductions or propargyl indium additions . For example, reducing allenoic acids (e.g., 57 → 58) with LiAlH₄ preserves axial chirality, suggesting that cyclohexanol, 1-(1,2-propadienyl)- could be synthesized via chirality-transfer reactions from propargyl precursors . Such methods ensure high stereochemical fidelity, critical for pharmaceutical intermediates.
Reactivity and Functionalization
Cycloaddition and Diels-Alder Reactions
The conjugated allene system in cyclohexanol, 1-(1,2-propadienyl)-, is primed for [2+2] or [4+2] cycloadditions. Analogous allenols participate in Diels-Alder reactions with dienophiles like maleic anhydride, yielding bicyclic adducts . This reactivity could be harnessed to construct polycyclic frameworks for natural product synthesis.
Oxidation and Protection Strategies
The secondary alcohol group in cyclohexanol derivatives is susceptible to oxidation or protection. For instance, the methylcarbamate derivative (CAS 57649-53-3) demonstrates the feasibility of converting the hydroxyl group into a carbamate, enhancing stability for further transformations. Such derivatives are pivotal in agrochemical and drug development .
Industrial and Pharmaceutical Applications
Agrochemical Intermediates
The methylcarbamate analog of cyclohexanol, 1-(1,2-propadienyl)- (CAS 57649-53-3) is commercially marketed as a precursor for pesticides and antifungal agents . Suppliers like Zibo Hangyu Biotechnology highlight its role in synthesizing surfactants and polymer monomers, underscoring the parent compound’s utility in fine chemical production .
Biomedical Relevance
Allenols are increasingly explored for their bioactivity. While specific studies on cyclohexanol, 1-(1,2-propadienyl)- are sparse, structurally related allenols exhibit antimicrobial and anti-inflammatory properties . The compound’s ability to undergo stereoselective transformations makes it a candidate for prodrug development or targeted delivery systems.
Challenges and Future Directions
Data Gaps in Physicochemical Properties
Critical parameters such as melting point, boiling point, and solubility remain uncharacterized for cyclohexanol, 1-(1,2-propadienyl)- . Future studies should prioritize these measurements to facilitate industrial scaling.
Expanding Catalytic Applications
The PdI₂/BF₃·Et₂O system’s success in dihydrofuran synthesis invites exploration into cyclohexanol-allenol couplings. Developing enantioselective protocols using chiral ligands could unlock access to complex heterocycles with applications in asymmetric catalysis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume